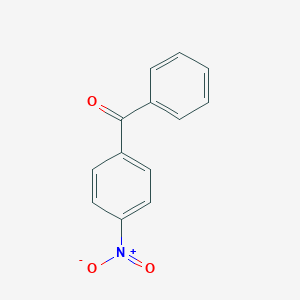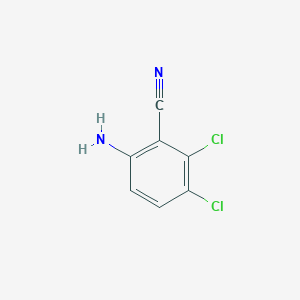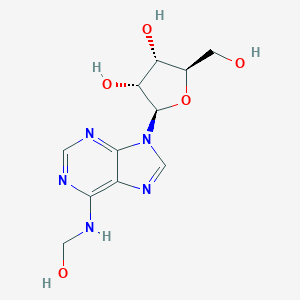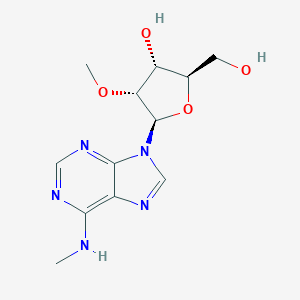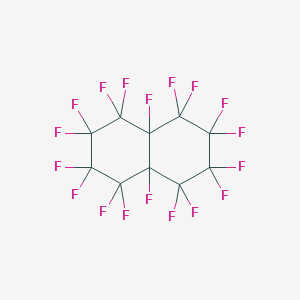
全氟萘烷
概述
描述
科学研究应用
Perfluorodecalin has a wide range of scientific research applications due to its unique properties:
作用机制
Target of Action
Perfluorodecalin (PFD) is a perfluorocarbon (PFC) that primarily targets the respiratory system . It has a unique ability to dissolve large amounts of gases, particularly oxygen . This makes it an effective oxygen carrier, which is especially useful in medical applications where oxygen supply is critical .
Mode of Action
Perfluorodecalin interacts with its targets by dissolving and carrying gases. It can dissolve up to 403 mL of oxygen per liter at 1 atmosphere . This is due to the extreme hydrophobicity of PFCs, which necessitates the use of emulsifiers to bypass the immiscibility with aqueous media, such as blood . This property allows PFD to transport significant amounts of oxygen to areas where it is needed, such as wound sites or oxygen-deprived tissues .
Biochemical Pathways
For example, it can enhance wound healing by delivering additional oxygen to the wound site .
Pharmacokinetics
Due to its chemical and biological inertness, it is believed to be stable and resistant to metabolic breakdown . Its hydrophobic nature suggests that it may have a tendency to partition into organic matter .
Result of Action
The primary result of perfluorodecalin’s action is the enhanced delivery of oxygen. This can accelerate wound healing and potentially improve outcomes in other medical applications where oxygen supply is critical . Additionally, PFD has been shown to have potential in the treatment of decompression sickness .
Action Environment
Environmental factors can influence the action, efficacy, and stability of perfluorodecalin. For instance, its ability to dissolve gases is influenced by pressure and temperature . Furthermore, PFD is chemically and biologically inert and stable up to 400 °C, suggesting that it is resistant to degradation in various environmental conditions .
准备方法
Perfluorodecalin is typically synthesized through the fluorination of tetralin or decalin using cobalt (III) fluoride in the Fowler process . This method involves several steps of purification to achieve the desired product. Industrial production methods also utilize similar fluorination techniques, ensuring high purity and consistency in the final product .
化学反应分析
Perfluorodecalin is known for its chemical inertness, meaning it does not readily undergo common chemical reactions such as oxidation, reduction, or substitution . This stability is attributed to the strong carbon-fluorine bonds present in the molecule. it can participate in reactions under specific conditions, such as in the presence of strong reagents or catalysts. For example, it can be used as a solvent in fluorous media for reactions like the Biginelli-type reaction catalyzed by ytterbium bis(perfluorooctanesulfonyl)imide .
相似化合物的比较
Perfluorodecalin is part of the broader class of perfluorocarbons, which are known for their gas-dissolving capabilities and chemical inertness . Similar compounds include:
Perfluorooctyl bromide: Another perfluorocarbon with high oxygen solubility, used in similar applications.
Tert-butylperfluorocyclohexane: Known for its stability and use in medical and industrial applications.
Dodecafluoropentane: Utilized in medical imaging and as a contrast agent.
Perftoran: A blood substitute that also contains perfluoro-N-(4-methylcyclohexyl)-piperidine.
Perfluorodecalin stands out due to its specific combination of stability, high gas solubility, and versatility in various applications, making it a unique and valuable compound in scientific research and industry .
属性
IUPAC Name |
1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-octadecafluoronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10F18/c11-1-2(12,5(17,18)9(25,26)7(21,22)3(1,13)14)6(19,20)10(27,28)8(23,24)4(1,15)16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEYRJFJVCLAGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046511, DTXSID201015480, DTXSID801021518 | |
| Record name | Perflunafene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-Perfluorodecalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-Perfluorodecahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801021518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306-94-5, 60433-11-6, 60433-12-7 | |
| Record name | Perfluorodecalin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perflunafene [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Perfluorodecalin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060433116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Perfluorodecalin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060433127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluorodecalin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16292 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Perfluorodecalin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97066 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthalene, 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-octadecafluorodecahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perflunafene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-Perfluorodecalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-Perfluorodecahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801021518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perflunafene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.631 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 60433-11-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUNAFENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54A06VV62N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the downstream effects of perfluorodecalin on alveolar macrophages?
A2: Studies indicate that exposing alveolar macrophages to perfluorodecalin in vitro reduces their production of hydrogen peroxide, tumor necrosis factor α, and nitric oxide in response to stimuli. [] This suggests a potential mechanism for the decreased pulmonary inflammation observed in animals treated with partial liquid ventilation using perfluorodecalin during acute lung injury.
Q2: What is the molecular formula and weight of perfluorodecalin?
A3: Perfluorodecalin has the molecular formula C10F18 and a molecular weight of 462.07 g/mol. []
Q3: Is there any spectroscopic data available for perfluorodecalin?
A4: While specific spectroscopic data isn't extensively discussed in the provided research, Fourier-transform infrared spectroscopy (FTIR) measurements at a wavelength of 6.45 μm revealed a molar absorption coefficient (μa) of 3 mm−1 for perfluorodecalin. []
Q4: How does perfluorodecalin perform as a medium for electrocautery?
A6: Research suggests that perfluorodecalin, due to its non-conductive properties, allows for effective electrocauterization, comparable to media like air, glycine, and glycerine. [] This characteristic makes it a potential medium for endoscopic surgeries, where conventional electrocautery in electrolyte-containing fluids is challenging.
Q5: Have there been any computational studies on perfluorodecalin?
A8: Yes, computational chemistry has been employed to predict the environmental fate properties of perfluorodecalin, including its octanol-water partition coefficient, water solubility, and Henry's law constant. [] These studies suggest perfluorodecalin is highly hydrophobic and tends to partition into the atmosphere.
Q6: What are the strategies to improve the stability and bioavailability of perfluorodecalin formulations?
A10: Lyophilization has been explored as a promising approach to improve the long-term storage stability of perfluorodecalin-filled albumin-based nanocapsules, potentially enhancing their suitability for use as artificial oxygen carriers. []
Q7: What are the SHE considerations for using perfluorodecalin?
A7: The provided research primarily focuses on the biomedical and chemical aspects of perfluorodecalin. While not explicitly discussed, adherence to standard safety and handling procedures for chemicals is crucial. Researchers should consult relevant safety data sheets and regulatory guidelines for safe handling and disposal practices.
Q8: What is the in vivo circulatory half-life of perfluorodecalin-filled poly(n-butyl-cyanoacrylate) nanocapsules?
A12: In anesthetized rats, these nanocapsules exhibited a circulatory half-life (t1/2) of 30 minutes. [] This relatively short half-life highlights the need for further optimization to enhance their circulatory persistence for potential therapeutic applications.
Q9: Has perfluorodecalin been tested in clinical trials for any applications?
A13: The provided research mentions the use of perfluorodecalin in various animal models and experimental settings. While some clinical experiences are mentioned, particularly in ophthalmological applications, [, , , , , , , ] comprehensive clinical trial data to assess its efficacy and safety in humans is limited within the scope of these studies.
Q10: What is the efficacy of perfluorodecalin as an oxygen carrier for ex vivo organ perfusion?
A14: In isolated Langendorff heart preparations, perfluorodecalin-filled albumin-based nanocapsules successfully reoxygenated hypoxic hearts, demonstrating their ability to transport and deliver oxygen to tissues. [] This finding suggests their potential for organ preservation and transplantation research.
Q11: Is there any evidence of resistance development to perfluorodecalin?
A11: The concept of resistance to perfluorodecalin, as it is not a drug with a specific biological target, is not directly applicable based on the provided research.
Q12: What are the potential toxic effects of perfluorodecalin?
A16: While generally considered biocompatible, prolonged intraocular retention of perfluorodecalin can lead to detrimental effects on corneal and retinal tissues. [, , , ] In a preclinical study using rats, intravenous infusion of perfluorodecalin-filled nanocapsules resulted in transient hypotension, impaired hepatic microcirculation, and organ damage to the liver, spleen, and small intestine. []
Q13: What are the strategies for targeted delivery of perfluorodecalin?
A17: The research highlights the use of perfluorodecalin primarily as a temporary vitreous substitute in ophthalmological surgeries and as a potential component of artificial oxygen carriers. [, , , , , , ] Specific strategies for its targeted delivery to other tissues or organs are not extensively discussed in the provided studies.
Q14: What analytical techniques are used to study perfluorodecalin?
A14: Various analytical techniques have been employed in the research, including:
- Gas chromatography: To quantify perfluorodecalin concentrations. []
- Fluorescence microscopy: To visualize the distribution of perfluorodecalin within cells and tissues. []
- Electron microscopy: To examine the ultrastructural changes in tissues exposed to perfluorodecalin. []
- Electrophysiological assessments: To evaluate the functional impact of perfluorodecalin on retinal and corneal tissues. []
- Small-angle neutron scattering (SANS): To study the structural properties of perfluorodecalin emulsions and their temperature-induced gelation. []
Q15: What is the environmental fate of perfluorodecalin?
A20: Computational models predict that perfluorodecalin, due to its high hydrophobicity and vapor pressure, tends to partition into the atmosphere. [] Its persistence and potential degradation pathways in the environment require further investigation to assess potential long-term ecological effects.
Q16: What is the solubility of perfluorodecalin?
A21: Perfluorodecalin exhibits extremely low solubility in water, a characteristic attributed to its perfluorinated structure. [] This property is advantageous for its use as a vitreous substitute but poses challenges for formulating stable emulsions for other applications.
Q17: What are the quality control measures for perfluorodecalin used in biomedical applications?
A17: While specific quality control measures aren't detailed in the research, it's imperative to ensure the purity and sterility of perfluorodecalin used in any biomedical application. Standard sterilization techniques and adherence to good manufacturing practices are crucial.
Q18: Does perfluorodecalin elicit an immune response?
A18: The research primarily focuses on the physical and chemical properties of perfluorodecalin and its applications as a vitreous substitute and potential oxygen carrier. Information regarding its potential immunogenicity is not extensively discussed in these studies.
Q19: What is the biocompatibility of perfluorodecalin?
A25: While perfluorodecalin is generally considered biocompatible, the research highlights potential toxicity issues with prolonged intraocular retention. [, , , ] Further research is necessary to comprehensively assess its long-term biocompatibility in various applications.
Q20: Are there any alternatives to perfluorodecalin for its various applications?
A20: Yes, several alternatives exist depending on the specific application:
- Vitreous substitutes: Silicone oil and other perfluorocarbon liquids like perfluoro-n-octane are alternatives, each with its own advantages and disadvantages. [, ]
- Oxygen carriers: Hemoglobin-based oxygen carriers (HBOCs) and other perfluorocarbon emulsions are being explored as potential blood substitutes. []
Q21: What are the key milestones in perfluorodecalin research?
A28: The development of stable perfluorodecalin emulsions using novel surfactants like Butronic U-1 marks a significant milestone. [] Similarly, exploring lyophilization techniques for long-term storage of perfluorodecalin-filled nanocapsules represents another important advancement. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
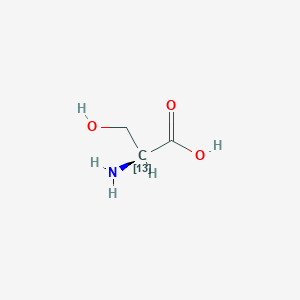
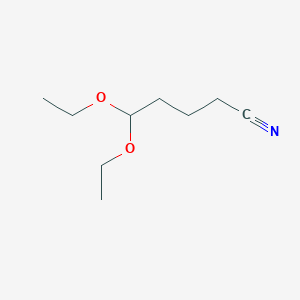
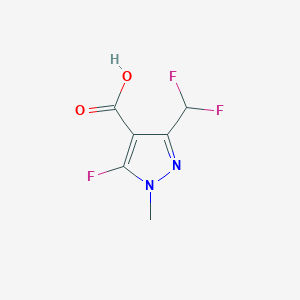
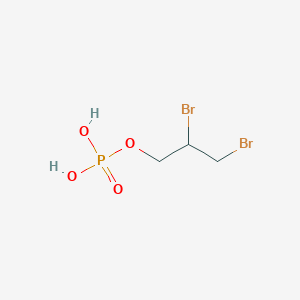

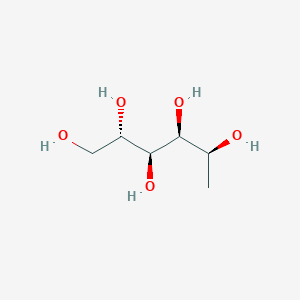

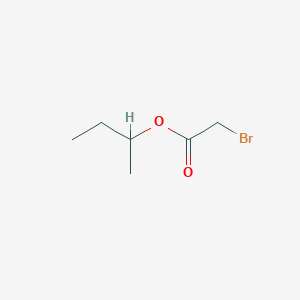
![(2S,3S,4S,5R,6S)-6-[2-(2-ethylhexoxycarbonyl)benzoyl]oxy-3,4,5-trihydroxy-oxane-2-carboxylic Acid](/img/structure/B109976.png)

